N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl-6-methyl group and a sulfanyl-linked acetamide moiety bearing a 3-chlorophenyl group. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c1-3-21-16(23)15-13(7-10(2)25-15)20-17(21)24-9-14(22)19-12-6-4-5-11(18)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIYGJLWNZWVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₈H₁₈ClN₃O₂S₂.
Key Findings from Comparative Analysis
Core Modifications: The target compound’s 3-ethyl-6-methyl-thienopyrimidine core likely improves metabolic stability compared to analogs with unsubstituted cores (e.g., ) due to steric hindrance against oxidative enzymes . The 4-chlorophenyl-substituted analog () exhibits higher molecular weight (498.0 g/mol) and enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
The 2,3-dichlorophenyl group in contributes to a higher melting point (230–232°C), suggesting robust crystalline packing via halogen bonding .
Bioactivity Trends :
- Compounds with bulky aryl groups (e.g., phenyl in or trifluoromethyl in ) show broader kinase inhibition profiles, while smaller substituents (e.g., methyl in ) correlate with antifungal activity .
- The 3-chlorophenyl group in the target compound may balance solubility and target engagement, similar to dichlorophenyl analogs in .
Biological Activity
N-(3-chlorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features include a thienopyrimidine core and a chlorophenyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C17H18ClN3O2S2. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(3-chlorophenyl)-2-{(3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide |
| Molecular Formula | C17H18ClN3O2S2 |
| CAS Number | 851409-63-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit various enzymes and receptors involved in critical signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit cholinesterases (AChE and BChE), which are crucial for neurotransmission. The IC50 values for these activities were reported at 10.4 µM and 5.4 µM for AChE and 7.7 µM and 9.9 µM for BChE respectively .
- Anticancer Activity : The thienopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 3.83 to 11.94 µM) .
Biological Activity Data
The following table summarizes the biological activities observed for N-(3-chlorophenyl)-2-{(3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide and related compounds:
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted to assess the inhibitory effects of related thienopyrimidine compounds on cancer cell lines such as HCT116 and SKOV3. These studies indicated that modifications in the chemical structure could enhance or diminish biological activity.
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of N-(3-chlorophenyl)-2-{(3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide to various targets including EGFR and PI3K pathways involved in cancer progression . These studies suggest potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidinone derivatives. Key steps include:
Core Formation : Alkylation of the thienopyrimidine core using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution with thiourea or potassium thioacetate .
Acetamide Coupling : Reaction with 3-chlorophenylacetic acid derivatives using coupling agents like EDC/HOBt .
- Optimization : Control temperature (60–80°C for sulfanylation) and solvent polarity (DMF or ethanol) to improve yields (>75%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at δ ~2.19 ppm, ethyl at δ ~1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~496) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .
Q. How does the crystal structure inform conformational stability?
- Structural Insights :
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (e.g., bond lengths ~2.8 Å) .
- Torsional Angles : Dihedral angles between thienopyrimidine and acetamide moieties (~42–67°) affect planarity and packing .
- Data Table :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–S bond length | 1.75 | |
| N–H⋯N distance | 2.82 |
Advanced Research Questions
Q. How can molecular docking predict potential biological targets for this compound?
- Approach :
Target Selection : Focus on kinases or enzymes with thienopyrimidine-binding pockets (e.g., EGFR, CDK2) .
Docking Software : Use AutoDock Vina or Schrödinger to model interactions (e.g., sulfanyl group with cysteine residues) .
Validation : Compare binding affinities (ΔG values) with known inhibitors (e.g., imatinib) and validate via in vitro assays .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Case Study : Conflicting IC₅₀ values for similar compounds may arise from:
- Solubility Differences : Poor aqueous solubility (~<0.1 mg/mL) leading to false negatives .
- Stereochemical Variants : Enantiomeric impurities altering target binding .
- Resolution :
- Purity Assessment : Use HPLC (≥95% purity) and chiral chromatography .
- Solubility Enhancement : Co-solvents (DMSO/PEG) or nanoformulation .
Q. How do substituents on the phenyl ring (e.g., 3-chloro vs. 4-chloro) impact stability and reactivity?
- Comparative Analysis :
- Electron-Withdrawing Effects : 3-Chloro substituents increase electrophilicity of the acetamide group, enhancing nucleophilic attack susceptibility .
- Thermal Stability : TGA/DSC shows 3-chloro derivatives degrade at ~230°C vs. 220°C for 4-chloro analogs due to steric stabilization .
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Limitations :
- Low Yield in Sulfanylation : Side reactions (e.g., oxidation to sulfones) reduce efficiency .
- Purification Difficulty : Hydrophobic byproducts require column chromatography (silica gel, hexane/EtOAc) .
- Improvements :
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield .
- Flow Chemistry : Enhances scalability and reduces purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
